molecular formula C12H15NO B15070543 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one

6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B15070543
M. Wt: 189.25 g/mol
InChI Key: GPPCSZFUMGVBHV-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a complex structure that includes a dimethylamino group and a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one typically involves multiple steps. One common method starts with the bromination of 4-nitro-o-xylene, followed by a Diels-Alder reaction and subsequent base hydrolysis to yield 6-nitro-2,3-naphthalenedicarboxylic acid. This intermediate is then subjected to reductive amination and dehydration to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, with modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalenone core can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: Similar in having a dimethylamino group but differs in the core structure.

    N,N-Dimethylaniline: Shares the dimethylamino group but has a simpler aromatic core.

    6-(Dimethylamino)purine: Contains a purine core with a dimethylamino group.

Uniqueness

6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is unique due to its combination of a dimethylamino group and a dihydronaphthalenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and biochemical research .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

6-(dimethylamino)-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C12H15NO/c1-13(2)11-5-3-10-8-12(14)6-4-9(10)7-11/h3,5,7H,4,6,8H2,1-2H3

InChI Key

GPPCSZFUMGVBHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CC(=O)CC2)C=C1

Origin of Product

United States

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